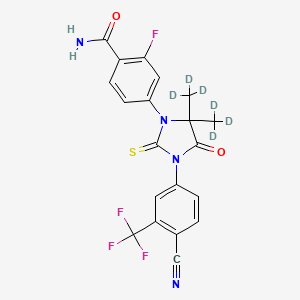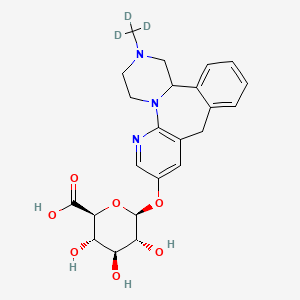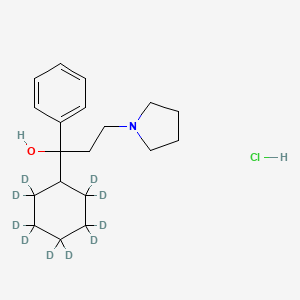
Procyclidine-d11 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procyclidine-d11 (hydrochloride) is a deuterated form of procyclidine hydrochloride, an anticholinergic drug primarily used to treat drug-induced parkinsonism, akathisia, and acute dystonia. It is also used in the management of Parkinson’s disease and idiopathic or secondary dystonia . The deuterated version, Procyclidine-d11, is often utilized in scientific research for its enhanced stability and distinct isotopic labeling, which aids in various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Procyclidine-d11 (hydrochloride) follows a similar pathway to that of procyclidine hydrochloride. The process begins with the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with phenylmagnesium bromide. The resulting carbinol undergoes catalytic hydrogenation, which can be controlled to reduce only one aromatic ring . The deuterated form involves the incorporation of deuterium atoms at specific positions, typically achieved through the use of deuterated reagents and solvents during the synthesis .
Industrial Production Methods
Industrial production of Procyclidine-d11 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired deuterated compound .
化学反应分析
Types of Reactions
Procyclidine-d11 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
Procyclidine-d11 (hydrochloride) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Procyclidine-d11 (hydrochloride) is similar to that of procyclidine. It acts as a muscarinic antagonist, blocking central cholinergic receptors (M1, M2, and M4) and balancing cholinergic and dopaminergic activity in the basal ganglia . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal dysfunction caused by antipsychotic agents .
相似化合物的比较
Similar Compounds
- Benzatropine
- Biperiden
- Cycrimine
Comparison
Procyclidine-d11 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies compared to its non-deuterated counterparts .
属性
分子式 |
C19H30ClNO |
|---|---|
分子量 |
334.0 g/mol |
IUPAC 名称 |
1-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/i2D2,5D2,6D2,11D2,12D2; |
InChI 键 |
ZFSPFXJSEHCTTR-YSVDEZPHSA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])C(CCN2CCCC2)(C3=CC=CC=C3)O)[2H].Cl |
规范 SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



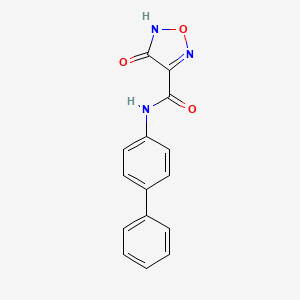

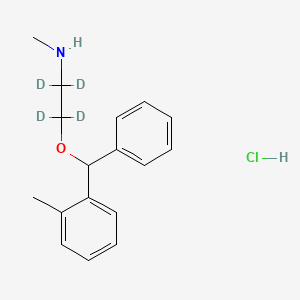

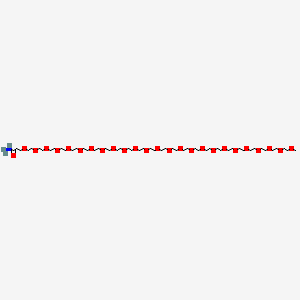
![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
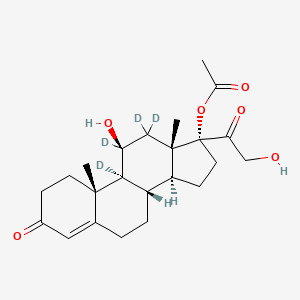

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)


